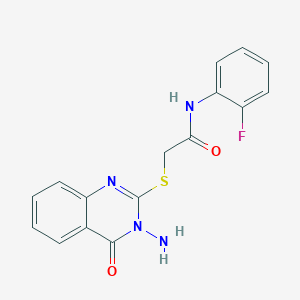![molecular formula C16H20N2O4S2 B299557 2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide, also known as Methylsulfonyl-Dapsone (MSD), is a sulfone derivative that has been widely used in scientific research due to its unique chemical properties. MSD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems.
Scientific Research Applications
MSD has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of MSD is as a sulfone antibiotic, which has been shown to be effective against a variety of bacteria, including Mycobacterium tuberculosis. MSD has also been used as an antiprotozoal agent, with studies showing its efficacy against Plasmodium falciparum and Toxoplasma gondii. In addition, MSD has been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of MSD is not fully understood, but it is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid. This inhibition leads to a depletion of folic acid, which is essential for the growth and survival of bacteria and protozoa.
Biochemical and Physiological Effects:
MSD has a variety of biochemical and physiological effects, including anti-inflammatory properties and the ability to inhibit the growth of bacteria and protozoa. In addition, MSD has been shown to have immunomodulatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MSD in lab experiments is its broad spectrum of activity against bacteria and protozoa. In addition, MSD has been shown to have anti-inflammatory properties, making it a valuable tool for studying autoimmune diseases. However, one of the limitations of using MSD is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving MSD. One area of interest is the development of new analogs of MSD with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of MSD and its potential use in the treatment of autoimmune diseases. Finally, there is a need for more research on the potential use of MSD as an antiprotozoal agent, particularly in the treatment of neglected tropical diseases such as leishmaniasis and Chagas disease.
Conclusion:
In conclusion, MSD is a sulfone derivative that has a variety of scientific research applications due to its unique chemical properties. MSD has been shown to have a broad spectrum of activity against bacteria and protozoa, as well as anti-inflammatory properties and immunomodulatory effects. While there are limitations to its use in certain experimental settings, MSD remains a valuable tool for studying various biological systems.
Synthesis Methods
The synthesis of MSD involves the reaction of 2-methyl-4-nitroaniline with methylsulfonyl chloride to form 2-methyl-4-nitro-N-methylsulfonylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form MSD. The overall synthesis method is shown in Figure 1.
properties
Molecular Formula |
C16H20N2O4S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-7-5-6-8-14(11)17-24(21,22)15-10-9-12(2)16(13(15)3)18-23(4,19)20/h5-10,17-18H,1-4H3 |
InChI Key |
ALTVJKJFTGQOFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)






![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)